N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
“N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C14H12ClN3O2S . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is characterized by a six-membered ring containing two nitrogen atoms . More detailed structural analysis would require additional information or computational modeling.Scientific Research Applications
Antimicrobial Activity
Research has identified that derivatives of thiazolopyrimidine, including compounds structurally similar to N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit antimicrobial properties. Synthesized compounds have been tested and found to display activity against various microbial strains. The antimicrobial potential of these compounds highlights their significance in the development of new therapeutic agents for treating infections (Gein et al., 2015).
Anti-inflammatory and Analgesic Properties
Studies on thiazolopyrimidine derivatives have also explored their anti-inflammatory and analgesic activities. Compounds within this class have shown potential in reducing inflammation and pain, indicating their usefulness in creating new anti-inflammatory and pain management medications (Alam et al., 2010).
Synthesis and Chemical Behavior
The synthesis and chemical behavior of thiazolopyrimidine derivatives have been extensively studied, with research focusing on novel synthetic routes and reactions that yield functionalized compounds. These studies not only expand the chemical knowledge base but also open up possibilities for the development of compounds with tailored biological activities (Peterlin-Mašič et al., 2000).
Potential Biological Agents
The exploration of thiazolopyrimidine derivatives as potential biological agents encompasses their antimicrobial, anti-inflammatory, and other pharmacological properties. Research in this area aims at identifying and developing novel compounds that can serve as the basis for future drugs with improved efficacy and safety profiles (Akbari et al., 2008).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-11-4-2-1-3-9(11)7-16-12(19)10-8-17-14-18(13(10)20)5-6-21-14/h1-4,8H,5-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCOBNKOHMSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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